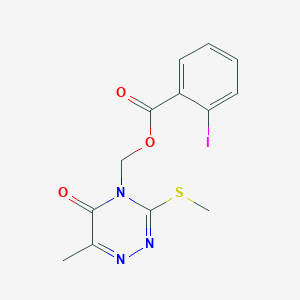

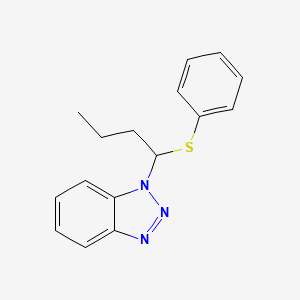

![molecular formula C20H22N4OS B2991301 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034471-72-0](/img/structure/B2991301.png)

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as BCTC, is a compound that has gained much attention in the scientific community due to its potential therapeutic applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 has been implicated in several physiological and pathological processes, including pain, inflammation, and cancer.

Applications De Recherche Scientifique

1. Metabolism and Pharmacokinetics

- Disposition and Metabolism in Humans : A study on the disposition and metabolism of SB-649868, a related compound acting as an orexin 1 and 2 receptor antagonist, showed extensive metabolism and elimination primarily via feces, with oxidation of the benzofuran ring being a principal metabolic route (Renzulli et al., 2011).

2. Synthetic Methods and Chemical Interactions

- TEMPO-Catalyzed Electrochemical C–H Thiolation : This synthesis method provides a metal- and reagent-free approach to benzothiazoles and thiazolopyridines, suggesting a broad applicability in creating compounds for pharmaceutical and organic materials (Qian et al., 2017).

- Molecular Interaction with CB1 Cannabinoid Receptor : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, another structurally related compound, was studied for its potent and selective antagonism at the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions and the development of pharmacophore models (Shim et al., 2002).

3. Antimicrobial Activity

- Synthesis, SAR, and Antimicrobial Study of Substituted 2-Aminobenzothiazoles : A series of compounds were synthesized and evaluated for their antimicrobial activity, revealing that some derivatives showed good activity against MRSA, suggesting the potential for designing more potent antimicrobial agents (Anuse et al., 2019).

4. Antitumor Activity

- Discovery of Dual Src/Abl Kinase Inhibitors : A series of thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various tumor cell lines, highlighting their potential in cancer therapy (Lombardo et al., 2004).

5. Anti-inflammatory and Analgesic Agents

- Synthesis and Activity of Benzamides and Their Metal Complexes : Metal complexes of new benzamides were synthesized and evaluated for their antibacterial activity, with copper complexes showing better activities than free ligands, pointing towards their use in treating bacterial infections (Khatiwora et al., 2013).

Propriétés

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)20-23-17-4-2-3-5-18(17)26-20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISGCHOPFSEOGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

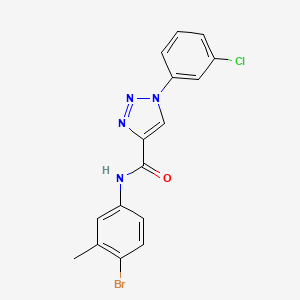

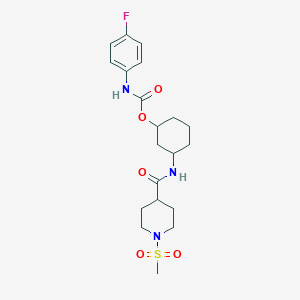

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)

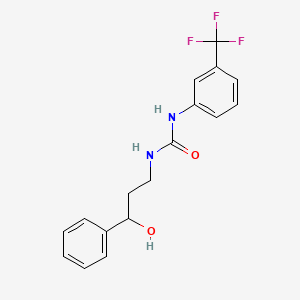

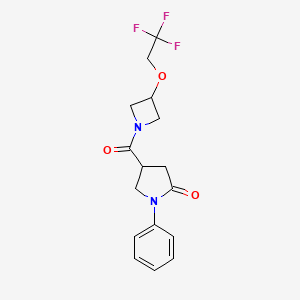

![(R)-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2991222.png)

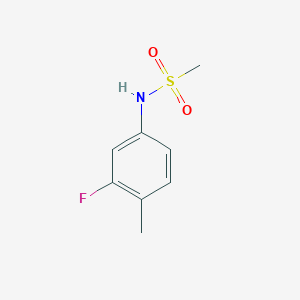

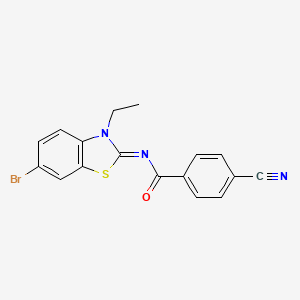

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2991229.png)

![2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2991231.png)

![4-(dimethylamino)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2991232.png)

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)